molecular formula C18H13ClFN3 B1667758 Basimglurant CAS No. 1034442-21-1

Basimglurant

Cat. No. B1667758
M. Wt: 325.8 g/mol
InChI Key: UPZWINBEAHDTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Basimglurant, also known as RO 4917523 and RG-7090, is a novel mGlu5 negative allosteric modulator currently in Phase 2 clinical development for MDD and Fragile X syndrome (FXS). Basimglurant is a promising novel medicine for psychiatric diseases. Basimglurant has favorable drug-like properties, a differentiated molecular mechanism of action, and antidepressant-like features which suggest the possibility of also addressing important comorbidities of MDD including anxiety and pain as well as daytime sleepiness and apathy or lethargy.

Scientific Research Applications

Depression Treatment

Basimglurant, a negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGlu5), has shown promise in the treatment of major depressive disorder (MDD). Preclinical and clinical work indicates its antidepressant activity may relate to reducing mGlu5 receptor signaling in cortical limbic GABA interneurons and removing mGlu5 receptor-induced inhibition of D2 receptor signaling in heteroreceptor complexes of ventral striato-pallidal GABA neurons (Fuxe & Borroto-Escuela, 2015).

Fragile X Syndrome (FXS)

Basimglurant has been evaluated for its effects in Fragile X syndrome (FXS), a genetic condition leading to intellectual disability. In a study involving adolescents and adults with FXS, basimglurant did not demonstrate significant improvement over placebo, although it was generally well-tolerated (Youssef et al., 2017).

Neuropathic Pain-Related Anxiety

In a study on neuropathic mice, basimglurant showed no effect on pain sensation but alleviated pain-related anxiety-like behavior. This suggests its potential role in managing anxiety associated with chronic pain (Cai et al., 2016).

Pharmacological Profile for MDD

Basimglurant has a comprehensive preclinical pharmacological profile, suggesting potential in treating MDD. It is characterized by good oral bioavailability, long half-life, and favorable drug-like properties. Besides its antidepressant properties, it also exhibits anxiolytic-like and antinociceptive features (Lindemann et al., 2015).

Drug-Drug Interaction Risk

Basimglurant has a balanced drug-drug interaction risk profile. It is mainly metabolized by CYP1A2 and CYP3A4/5, with non–Michaelis-Menten P450 enzyme kinetics influencing its metabolic pathway (Fowler et al., 2017).

Efficacy as Adjunctive Therapy in MDD

In a randomized clinical trial, basimglurant as an adjunctive therapy to antidepressants in patients with MDD showed no significant difference from placebo in clinician-rated depression scores. However, some patient-rated measures indicated potential antidepressant effects (Quiroz et al., 2016).

properties

IUPAC Name

2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZWINBEAHDTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025734
Record name Basimglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basimglurant

CAS RN

802906-73-6
Record name 2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=802906-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basimglurant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802906736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Basimglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Basimglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BASIMGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3110E3AO8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

This compound was prepared according to the general procedure 3 described hereinabove. 2-chloro-4-[1-(4-fluoro-phenyl)-2-methyl-1H-imidazol-4-ylethynyl]-pyridine (200 mg, 0.607 mmol) was dissolved in 10 mL THF and cooled to −75° C. Lithiumdiisopropylamide (0.45 ml, 0.91 mmol) was added, and the mixture stirred for 15 min at −75° C. Iodomethane (0.05 ml, 0.85 mmol) was added and stirring was continued at −75° C. for 2 hrs. The reaction mixture was quenched with sat. NaHCO3− solution and extracted with water and ethyl acetate. The combined organic extracts were dried with sodium sulfate, filtered and evaporated. The crude product was purified by flash chromatography on silica gel (heptane/ethylacetate 90:10→20:80 gradient) and by recrystallization from ethyl acetate. The desired compound was obtained as a white solid (40 mg, 19%), MS: m/e=326.5 (M+H+).
Name
2-chloro-4-[1-(4-fluoro-phenyl)-2-methyl-1H-imidazol-4-ylethynyl]-pyridine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Name
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Basimglurant
Reactant of Route 2
Basimglurant
Reactant of Route 3
Reactant of Route 3
Basimglurant
Reactant of Route 4
Reactant of Route 4
Basimglurant
Reactant of Route 5
Reactant of Route 5
Basimglurant
Reactant of Route 6
Reactant of Route 6
Basimglurant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.